molecular formula C19H23NO4 B14060493 2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

Cat. No.: B14060493
M. Wt: 329.4 g/mol
InChI Key: ZFQKLZHCUGJSJS-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a chemical compound known for its unique structure and properties It contains a benzodioxole ring, a cyanopropenoate group, and an ethylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate typically involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-propenoic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Solvent: Organic solvents like toluene or dichloromethane may be employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Techniques like distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyanopropenoate group to other functional groups.

    Substitution: The benzodioxole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-N-(2-ethylhexyl)prop-2-enamide
  • (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid 2-ethylhexyl ester

Uniqueness

2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanopropenoate group, in particular, offers unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

2-ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-5-6-14(4-2)12-22-19(21)16(11-20)9-15-7-8-17-18(10-15)24-13-23-17/h7-10,14H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKLZHCUGJSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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